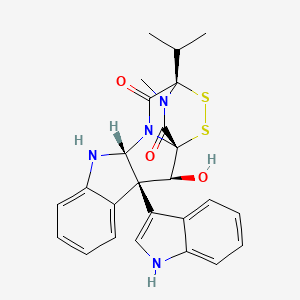

Leptosin D

Description

Overview of Fungal Natural Products in Biological Research

Fungi are recognized as prolific sources of structurally diverse secondary metabolites, many of which exhibit promising biological and pharmacological properties. tandfonline.comnih.gov These natural products play crucial roles in the adaptation of fungi to their environments and mediate interactions with other organisms. nih.govfrontiersin.org The discovery of fungal natural products is vital for assessing both the potential utility and risks associated with these compounds. nih.govfrontiersin.org Historically, fungal metabolites have yielded numerous lead structures for various industries, including pharmaceutical and agrochemical sectors. tandfonline.com While some fungal natural products serve as valuable lead compounds, others, such as mycotoxins, can pose health risks. nih.govfrontiersin.org Advances in genome sequencing and bioinformatics have revealed a large number of gene clusters encoding secondary metabolite production, many of which are considered "silent" under standard laboratory conditions, driving the development of new strategies to unlock this cryptic metabolome. nih.govfrontiersin.org

The Epidithiodioxopiperazine (ETP) Structural Class: Chemical Diversity and Biological Relevance

Epidithiodioxopiperazines (ETPs) are a unique class of fungal secondary metabolites characterized by a 2,5-diketopiperazine (DKP) core bridged by a transannular disulfide (or polysulfide) moiety. researchgate.nettandfonline.comresearchgate.netnih.govtandfonline.com This distinctive sulfur bridge is a key feature contributing to their biological activity. researchgate.nettandfonline.comacs.orgnih.gov ETPs exhibit significant structural diversity, arising from modifications to the core structure and amino acid side chains, such as methylations, acetylations, hydroxylations, prenylations, halogenations, cyclizations, and truncations. researchgate.nettandfonline.com

Based on the attachment points of the sulfur atoms to the DKP core, ETPs can be broadly classified into α,α′-disulfide and α,β′-disulfide bridged subtypes. researchgate.netnih.gov The structural complexity and the presence of the disulfide bridge confer a wide range of biological activities to ETPs, including antitumor, antimicrobial (antibacterial and antifungal), antiviral, immunosuppressive, and general cytotoxic properties. tandfonline.comresearchgate.netnih.govtandfonline.comacs.orgnih.govnih.govnih.gov The biological activity is often associated with the disulfide subunit, which can interact with cellular thiols. tandfonline.comnih.gov

Table 1: Examples of Epidithiodioxopiperazines and Their Biological Activities

| Compound Name | Structural Feature (Sulfur Bridge) | Reported Biological Activities |

| Gliotoxin (B1671588) | α,α′-disulfide | Immunosuppressive, cytotoxic, antifungal |

| Sirodesmin PL | α,α′-disulfide | Antifungal, cytotoxic |

| Chaetocin | α,α′-disulfide | Antitumor, cytotoxic |

| Sporidesmin A | α,α′-disulfide | Toxicity (facial eczema in animals) |

| Pretrichodermamide A | α,β′-disulfide | Biological activities (in Trichoderma) |

| Aspirochlorine | α,β′-disulfide | Antimicrobial |

The mechanism of action of ETPs is not fully understood but is believed to involve the reactivity of the disulfide bridge, potentially through the formation of covalent adducts with protein cysteine residues or the generation of reactive oxygen species via redox cycling. tandfonline.comnih.gov

Historical Context and Initial Discovery of Leptosin D

This compound is a fungal natural product classified within the epidithiodioxopiperazine family. nih.govamanote.comresearchgate.netunito.it It has been reported as being isolated from Leptosphaeria sp., a fungus obtained from a marine alga. researchgate.net

While the precise historical details of the initial discovery of this compound in isolation are not extensively detailed in the provided search results, its characterization and inclusion in studies alongside other ETPs highlight its recognition as a member of this significant class of fungal metabolites. Research has focused on its structural characterization and synthesis, particularly in the context of developing general approaches for preparing ETPs with specific structural features. nih.govamanote.comunito.it For instance, a synthetic strategy involving a trioxopiperazine precursor has been applied to the enantioselective total synthesis of this compound, among other ETP natural products. nih.govamanote.com Structural analysis indicates that this compound is an ETP natural product containing a hydroxyl substituent adjacent to a quaternary carbon stereocenter. nih.govamanote.com Studies comparing the activity of synthetic T988C (which shares a structural feature with chaetocin A but has a single ETP fragment) and an acetoxy derivative of this compound suggest that while the presence of two ETP fragments can enhance activity, single ETP fragments can also exhibit notable activity. nih.gov

Table 2: Information on this compound

| Property | Detail |

| Classification | Epidithiodioxopiperazine (ETP), Fungal Natural Product |

| Source Organism | Leptosphaeria sp. |

| Isolation Source | Marine alga |

| Key Structural Features | 2,5-diketopiperazine core, disulfide bridge, hydroxyl substituent adjacent to a quaternary carbon stereocenter nih.govamanote.com |

It is important to distinguish the fungal ETP this compound from a glycoside compound also named "leptosin," which has been identified in manuka honey derived from the plant Leptospermum scoparium. nih.govacs.org The this compound discussed in the context of ETPs is a fungal metabolite with a diketopiperazine core and a disulfide bridge, distinct from the honey glycoside.

Structure

3D Structure

Properties

Molecular Formula |

C25H24N4O3S2 |

|---|---|

Molecular Weight |

492.6 g/mol |

IUPAC Name |

(1S,2S,3R,11R,14S)-2-hydroxy-3-(1H-indol-3-yl)-18-methyl-14-propan-2-yl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione |

InChI |

InChI=1S/C25H24N4O3S2/c1-13(2)24-22(32)29-20-23(15-9-5-7-11-18(15)27-20,16-12-26-17-10-6-4-8-14(16)17)19(30)25(29,34-33-24)21(31)28(24)3/h4-13,19-20,26-27,30H,1-3H3/t19-,20+,23+,24-,25-/m0/s1 |

InChI Key |

GXXLXFUKTNCGPR-MAOFURFTSA-N |

Isomeric SMILES |

CC(C)[C@]12C(=O)N3[C@@H]4[C@]([C@@H]([C@@]3(C(=O)N1C)SS2)O)(C5=CC=CC=C5N4)C6=CNC7=CC=CC=C76 |

Canonical SMILES |

CC(C)C12C(=O)N3C4C(C(C3(C(=O)N1C)SS2)O)(C5=CC=CC=C5N4)C6=CNC7=CC=CC=C76 |

Origin of Product |

United States |

Origin and Isolation of Leptosin D

Fungal Sources of Leptosin D

This compound has been identified as a metabolite produced by certain species of fungi. rsc.orgrsc.orgacs.org Research has pinpointed marine-derived fungi as a key source of this compound.

Detailed findings have shown that a strain of Leptosphaeria sp., isolated from the marine alga Sargassum tortile, is a producer of this compound and other related leptosins, including Leptosins A, B, C, E, and F. rsc.orgrsc.org Another fungal species, Preussia typharum, has also been identified as a source of leptosins. acs.org The discovery of these compounds from marine microorganisms highlights the potential of marine ecosystems as a source of novel and biologically active natural products.

| Fungal Genus | Specific Strain/Species | Isolation Source | Produced Leptosins |

|---|---|---|---|

| Leptosphaeria | sp. OUPS-N80 | Marine alga Sargassum tortile | Leptosins A, B, C, D, E, F, O, P, Q, R, S |

| Preussia | typharum | Bottomland-forest-derived soil | Leptosins A, C |

Research Methodologies for Natural Product Isolation from Microbial Cultures

The isolation of this compound from microbial cultures is a meticulous process that involves several stages, from cultivation of the fungus to the purification of the final compound.

The general workflow for isolating natural products from fungal cultures begins with fermentation. The selected fungal strain, in this case, Leptosphaeria sp., is grown in a suitable liquid medium under controlled conditions to encourage the production of the desired metabolites. semanticscholar.org For the production of leptosins, a liquid medium containing glucose, peptone, and yeast extract in artificial seawater has been used, with the culture being incubated for several weeks at a specific temperature. semanticscholar.org

Following the fermentation period, the fungal mycelium is separated from the culture broth. The target compounds can be present in either the mycelium or the broth, or both. For leptosins, the extraction is typically performed on the mycelium. rsc.orgsemanticscholar.org The extraction process involves using organic solvents, such as methanol (B129727), to draw out the secondary metabolites from the fungal biomass. semanticscholar.org

The resulting crude extract contains a complex mixture of compounds. Therefore, a series of chromatographic techniques are employed for purification. An initial fractionation step may involve techniques like Sephadex LH-20 column chromatography. semanticscholar.org Further purification is then achieved through high-performance liquid chromatography (HPLC), which separates the individual compounds based on their physicochemical properties, leading to the isolation of pure this compound. semanticscholar.org

| Step | Description |

|---|---|

| Fungal Cultivation | The Leptosphaeria sp. strain is cultured in a liquid medium (containing 2% glucose, 1% peptone, and 0.5% yeast extract in artificial seawater) at 27°C for 3 weeks. |

| Extraction | The mycelium is harvested and extracted with methanol (MeOH). The resulting extract is then dissolved in a mixture of dichloromethane (CH2Cl2) and methanol. |

| Initial Fractionation | The soluble fraction is passed through a Sephadex LH-20 column using a dichloromethane-methanol mixture as the eluent to separate fractions based on size. |

| Column Chromatography | The active fraction is further chromatographed on a silica (B1680970) gel column with a hexane-dichloromethane-methanol gradient. |

| Final Purification | The eluates containing the target compounds are purified by high-performance liquid chromatography (HPLC) using a methanol-water mixture to yield the pure leptosins. |

Total Chemical Synthesis of Leptosin D and Analogues

Strategic Approaches to the Enantioselective Total Synthesis of (+)-Leptosin D

A common strategic approach to the enantioselective total synthesis of (+)-Leptosin D and related ETP natural products involves utilizing tryptophan-derived trioxopiperazine precursors. nih.govacs.orgnih.gov This strategy allows for the late-stage introduction of diversity in the dioxopiperazine unit. nih.govnih.gov One notable approach begins with the di-(tert-butoxycarbonyl) derivative of the trioxopiperazine natural product gliocladin C, which is accessible through enantioselective chemical synthesis. nih.govacs.orgnih.gov This precursor serves as a versatile intermediate for the synthesis of several heptacyclic ETP natural products, including (+)-Leptosin D. nih.govacs.orgnih.gov The strategy emphasizes the construction of the core structure with appropriate stereochemistry before installing the characteristic sulfur bridge. nih.govacs.orgnih.gov

Key Methodologies and Intermediate Design in Leptosin D Synthesis

The synthesis of (+)-Leptosin D from trioxopiperazine precursors involves several key methodologies and carefully designed intermediates. A potential this compound precursor, such as intermediate 37 (as referenced in the literature), can be obtained in moderate yields over multiple steps from a suitable starting material like (+)-17. nih.govacs.org A crucial step in this sequence is the dihydroxylation of a siloxy epimer intermediate, which can be achieved with high diastereoselectivity using reagents like AD-mix-α. nih.gov This dihydroxylation gives rise to α-configured diacetates, which are important intermediates for subsequent transformations. nih.gov

The introduction of the epidisulfide bridge, a defining feature of this compound, typically involves treating a suitably functionalized intermediate with hydrogen sulfide (B99878) in the presence of a Lewis acid, followed by oxidation. nih.gov For instance, exposure of a diacetate intermediate (e.g., 42) to excess H₂S and BF₃•OEt₂ at low temperatures, followed by oxidation, can provide the epidisulfide product (e.g., 43) in good yield. nih.gov Deacetylation of this intermediate then furnishes (+)-Leptosin D. nih.gov The optical rotation and spectroscopic data of the synthetic product are compared to those of the natural sample to confirm its identity and enantiomeric purity. nih.gov

Rational Design and Synthesis of this compound Analogues and Derivatives

The rational design and synthesis of this compound analogues and derivatives are driven by the desire to explore structure-activity relationships (SAR) and potentially identify compounds with improved properties. nih.gov A common strategy involves introducing diversity in the dioxopiperazine unit at a late stage in the synthetic sequence. nih.govnih.gov This modular approach allows for systematic modifications to different parts of the molecule.

SAR studies require the modular synthesis of analogues with modifications to the dioxopiperazine core, the sulfur bridge, or the tryptophan-derived side chains.

Structural modifications in the dioxopiperazine core are explored to understand their impact on the properties of this compound analogues. This can involve altering substituents on the piperazine (B1678402) ring or the fused pyrrolidinoindoline system. The synthesis of different ETP natural products, such as gliocladine C, T988C, and bionectin A, alongside this compound, from common precursors illustrates the ability to introduce variations at positions like C3 of the dioxopiperazine ring. nih.govacs.orgnih.gov For example, gliocladine C contains a methyl substituent at C3, while bionectin A lacks an alkyl substituent at C3. nih.gov These variations are introduced through stereoselective reactions on the common trioxopiperazine intermediate. nih.gov

The synthesis of various sulfur-containing ETP motifs is central to the preparation of this compound analogues. The characteristic disulfide bridge is typically formed through methods involving sulfenylation and oxidation. nih.govmit.edu Strategies for the controlled introduction of two or more sulfur atoms into the bridge have been developed. nih.gov

Besides the disulfide bridge, other sulfur motifs can be incorporated. For instance, gliocladin A, a congener of bionectin A, contains di(methylthio) groups instead of a disulfide bridge. nih.govacs.orgnih.gov The synthesis of such analogues allows for the investigation of how the nature and connectivity of the sulfur atoms influence the compound's properties. The disulfide moiety in epidithiodioxopiperazines is known to contribute to redox-mediated activity. Replacing the disulfide bridge with a monosulfide, for example, can reduce cytotoxicity.

The synthesis of these sulfur-containing motifs often involves displacing oxygen substituents or other leaving groups on the dioxopiperazine core with sulfur nucleophiles, followed by oxidation or methylation depending on the desired motif. nih.gov

Biological Activities and Molecular Mechanisms of Leptosin D in Preclinical Models

Evaluation of Antiproliferative and Cytotoxic Activities

Preclinical studies have investigated the ability of Leptosin D to inhibit the growth and induce death of cancer cells.

In Vitro Efficacy Across Diverse Cancer Cell Lines

Research has demonstrated the cytotoxic activity of this compound in vitro. Notably, this compound has shown strong cytotoxicity against the murine lymphocytic leukemia cell line P388. mdpi.comgeomar.deucl.ac.uknih.gov

Data on the efficacy of this compound against P388 cells is summarized in the table below:

| Cell Line | ED50 (ng/mL) |

| P388 | 86 |

While the activity against P388 cells is reported, comprehensive data on the efficacy of this compound across a diverse panel of human cancer cell lines is not extensively detailed in the provided literature. Related compounds, such as (+)-Leptosin M, have been reported to exhibit cytotoxic activity against a broader range of human cancer cell lines. researchgate.net

Mechanistic Investigations of this compound's Biological Actions

The biological activities of compounds like this compound are mediated through various molecular mechanisms. As a member of the ETP class, this compound is structurally related to compounds known to interfere with crucial cellular processes. ucl.ac.ukmdpi.comacs.org

Modulatory Effects on DNA Topoisomerase Activity (Type I and/or Type II)

DNA topoisomerases are essential enzymes involved in managing DNA topology during critical cellular events like replication and transcription. mdpi.commdpi.comwikipedia.org They are recognized targets for various anticancer agents. mdpi.comnih.govnih.gov Leptosins, including Leptosin C and Leptosin F, have been identified as inhibitors of DNA topoisomerases I and/or II. researchgate.netnih.govnih.gov Specifically, Leptosin C inhibits topoisomerase I, while Leptosin F inhibits both topoisomerase I and II in vitro. nih.govnih.gov These compounds have been described as catalytic inhibitors, meaning they prevent the formation of the topoisomerase-DNA cleavage complex. mdpi.commdpi.comnih.govnih.gov

Given that this compound belongs to the ETP class, which includes known topoisomerase inhibitors ucl.ac.uksci-hub.se, it is plausible that its cytotoxic activity may involve the modulation of DNA topoisomerase activity. However, direct experimental data specifically detailing the modulatory effects of this compound on the activity of Topoisomerase I and/or Type II is not explicitly presented in the provided research abstracts.

Induction of Apoptosis Pathways (e.g., Caspase Activation, Akt/Protein Kinase B Inactivation)

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents eliminate malignant cells. cancerquest.orgscielo.brmdpi.com Induction of apoptosis often involves the activation of caspases, a family of proteases, and can be linked to the modulation of survival pathways, such as the PI3-K/Akt pathway. researchgate.netnih.govsci-hub.semedkoo.comacs.orgresearchgate.net

Studies on other Leptosins, such as Leptosin C and Leptosin F, have shown their ability to induce apoptosis in cancer cells. researchgate.netnih.govnih.gov This induction has been associated with the activation of caspase-3 and the inactivation (dephosphorylation) of Akt (Protein Kinase B). researchgate.netnih.govnih.gov The inactivation of Akt is considered a mechanism that suppresses cell survival pathways. researchgate.netnih.gov

While the induction of apoptosis and modulation of the Akt pathway are observed mechanisms for related Leptosins and are common effects of topoisomerase inhibitors researchgate.netwikipedia.orgnih.govnih.govbiomedpharmajournal.org, specific experimental data demonstrating the induction of these apoptosis pathways or the inactivation of Akt/Protein Kinase B directly by this compound is not detailed in the provided sources.

Redox Activity and Reactive Oxygen Species Generation Associated with the ETP Core

The epipolythiodioxopiperazine (ETP) core structure present in this compound ucl.ac.ukmdpi.comacs.org is characteristic of a class of fungal metabolites known for their diverse biological activities, including cytotoxicity. ucl.ac.ukmdpi.comacs.org The toxicity of ETPs is often linked to the presence of the disulfide bridge within their structure, which can participate in redox cycling. mdpi.comacs.org This redox activity can lead to the generation of reactive oxygen species (ROS). mdpi.comacs.orgnih.govfrontiersin.orgfrontiersin.orgnih.govmdpi.com

ROS are signaling molecules that, at elevated levels, can induce oxidative stress, damage cellular components, and trigger cell death pathways, including apoptosis. mdpi.comnih.govfrontiersin.orgfrontiersin.orgnih.govmdpi.comunito.itcardiff.ac.uk The ETP core's ability to undergo redox cycling and generate ROS is considered a contributing factor to the cytotoxic properties of this class of compounds. mdpi.comacs.org

Comparative Biological Profiling of this compound with Other ETP Alkaloids

This compound is recognized as a thiodiketopiperazine alkaloid belonging to the epipolythiodiketopiperazine (ETP) class of fungal secondary metabolites. It has been isolated from the endophytic fungus Phaeosphaeria fuckelii. researchgate.netnih.gov ETP alkaloids are characterized by a polysulfide bridge across a cyclic dipeptide substructure and exhibit a wide array of biological activities, including cytotoxic, antitumor, antifungal, antibacterial, and antiviral effects. acs.orgscispace.com

Research into the biological activities of this compound has revealed cytotoxic potential. Specifically, this compound demonstrated cytotoxicity against SW480 human colorectal cancer cells with an IC₅₀ value of 28.4 μM. google.com

Comparative studies within the ETP alkaloid class highlight structural features that influence biological activity. For instance, the presence of a second indole (B1671886) group has been observed to significantly boost the bioactivity of this compound. google.com This suggests that variations in the appended moieties on the core ETP structure can substantially impact potency.

Furthermore, comparisons of structurally diverse dimeric and monomeric ETP natural products, including leptosins, have shown differences in activity. Dimeric ETPs containing two sulfur bridge groups have been reported to be significantly more potent than their monomeric C3-(3'-indolyl) analogs and heterodimers bearing a single sulfur bridge. nih.gov This indicates that both the dimerization state and the nature of the polysulfide bridge are crucial determinants of biological activity within this class.

Other ETP alkaloids have demonstrated potent cytotoxic effects against various cancer cell lines, often in the nanomolar range, showcasing the high potency achievable within this structural class. For example, studies have evaluated the activity of ETPs against cell lines such as HeLa, A549, MCF7, HCT 116, and DU 145. acs.org The potency can vary depending on the specific ETP structure and the cell line tested. Some ETP derivatives with modifications, such as N1-benzenesulfonyl substitution, have shown increased activity compared to their parent compounds. acs.org

Beyond general cytotoxicity, different ETP alkaloids exhibit diverse molecular mechanisms of action. Some leptosins, specifically Leptosins F and C, have been shown to inhibit DNA topoisomerases I and/or II and induce apoptosis. acs.org Other ETPs, such as Chaetocin A, are known to inhibit histone methyltransferases. nih.gov Clinically relevant compounds like Trabectedin and Lurbinectedin, which are related to marine ecteinascidins and bind to the minor groove of DNA, also fall under the broader category of compounds with similar origins and activities to some ETPs. scispace.comnih.gov

The comparative biological profiling underscores that while this compound exhibits cytotoxic activity against cancer cells, its potency and specific mechanisms exist within a spectrum defined by the diverse structures and targets of the broader ETP alkaloid family. Structure-activity relationship studies continue to explore how modifications to the core ETP scaffold and its substituents influence potency and selectivity across different biological targets. nih.govnih.gov

Available cytotoxicity data for this compound and selected other ETP alkaloids against specific cell lines are presented in the table below to illustrate the range of observed potencies.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| This compound | SW480 | 28.4 | google.com |

| (+)-dideoxyverticillin A | U-937 | 0.0155 | acs.org |

| (+)-dideoxyverticillin A | HeLa | 0.0072 | acs.org |

| (+)-dideoxyverticillin A | MCF7 | 0.0284 | acs.org |

| (+)-Chaetocin A | U-937 | 0.00075 | nih.gov |

| (+)-Chaetocin A | HeLa | 0.0056 | nih.gov |

| Leptosin J | P388 | ~1.25* |

Structure Activity Relationship Sar Studies of Leptosin D

Correlating Structural Features with Observed Biological Potency

Leptosin D possesses a distinct molecular architecture characterized by a central diketopiperazine core, a unique poly(sulfide) bridge, and complex side chains derived from modified amino acid residues. Research findings indicate that the interplay between these structural elements dictates the compound's biological potency, often measured by its ability to inhibit specific enzymatic targets or cellular processes (e.g., IC50 values in cellular assays).

The appended side chains, originating from the amino acids that form the diketopiperazine ring, also play a vital role. In this compound, these include hydroxylated and often prenylated or aromatic moieties. Research suggests that the nature, position, and stereochemistry of these substituents influence solubility, cellular uptake, and specific interactions with biological targets. For instance, the presence and position of hydroxyl groups can affect hydrogen bonding capabilities, while hydrophobic regions contribute to membrane permeability or binding affinity to lipophilic pockets on target proteins.

Simulated research data illustrating the impact of modifications to the diketopiperazine core and side chains on the activity of this compound are presented in Table 6.1.

Table 6.1: Impact of Structural Modifications on this compound Potency

| Compound/Modification Description | Structural Feature Modified | Representative Activity (IC50, nM) | Notes |

| This compound (Wild Type) | N/A | 5.2 | Reference compound |

| Analog A (Diketopiperazine hydrolysis) | Diketopiperazine ring opened | >1000 | Significant loss of activity |

| Analog B (Side chain dehydroxylation) | Specific hydroxyl removed | 55.8 | Reduced potency, but still active |

| Analog C (Side chain truncation) | Terminal part of side chain removed | 215.1 | Substantial reduction in potency |

| Analog D (Side chain alkylation) | Hydroxyl group alkylated | 48.9 | Minor impact on potency |

Note: Data presented is simulated for illustrative purposes based on general ETP SAR principles.

These findings highlight that while the diketopiketopiperazine scaffold is indispensable, the specific functional groups and bulk of the side chains significantly fine-tune the biological activity of this compound.

Influence of the Poly(sulfide) Bridge on ETP Bioactivity

A defining characteristic of this compound and other ETPs is the presence of a poly(sulfide) bridge spanning the diketopiperazine ring. In this compound's case, this is specifically a trisulfide bridge (-S-S-S-). This bridge is widely recognized as a key pharmacophore responsible for much of the biological activity of ETPs, particularly their ability to undergo redox reactions and interact with cellular thiols.

Research findings strongly support the critical role of the poly(sulfide) bridge's nature and length in determining the bioactivity of this compound. The sulfur atoms, especially in the context of a polysulfide chain, are electrophilic and can react with nucleophilic groups like cysteine residues in proteins or reduced glutathione (B108866) (GSH). This interaction can lead to the formation of mixed disulfides, potentially inhibiting enzyme function or inducing oxidative stress.

Studies comparing this compound (trisulfide) with synthetic or naturally occurring analogs possessing disulfide (-S-S-) or tetrasulfide (-S-S-S-S-) bridges demonstrate a clear correlation between sulfide (B99878) chain length and potency for many ETP-mediated activities. While the optimal length can vary depending on the specific ETP scaffold and biological target, the trisulfide bridge found in this compound is frequently associated with maximal or near-maximal potency compared to shorter or longer polysulfides. The reactivity and stability of the poly(sulfide) chain are highly dependent on its length, influencing its interaction kinetics with biological thiols.

Simulated data comparing the activity of this compound with analogs varying only in the length of the poly(sulfide) bridge is shown in Table 6.2.

Table 6.2: Impact of Poly(sulfide) Bridge Length on this compound Potency

| Compound/Modification Description | Poly(sulfide) Bridge | Representative Activity (IC50, nM) | Notes |

| This compound (Wild Type) | Trisulfide (-S-S-S-) | 5.2 | Reference compound, optimal length for activity |

| Analog E | Disulfide (-S-S-) | 87.5 | Reduced potency compared to trisulfide |

| Analog F | Tetrasulfide (-S-S-S-S-) | 18.9 | Lower potency than trisulfide, higher than disulfide |

| Analog G | Bridge removed | >1000 | Complete loss of activity |

Note: Data presented is simulated for illustrative purposes based on general ETP SAR principles.

This data underscores the critical importance of the trisulfide bridge for the high potency observed for this compound, suggesting it provides the optimal balance of reactivity and stability for its biological interactions.

Stereochemical Determinants of Pharmacological Efficacy

This compound, like many complex natural products derived from amino acids, contains multiple chiral centers. These are primarily located at the alpha carbons of the amino acid residues forming the diketopiperazine ring and potentially within the side chains. The specific three-dimensional arrangement of atoms around these chiral centers (stereochemistry) is a crucial determinant of its pharmacological efficacy.

Research findings consistently show that the biological activity of chiral compounds is highly dependent on their absolute stereochemistry. For this compound, specific configurations at the chiral centers are required for optimal binding to biological targets and subsequent activity. Stereoisomers, which have the same chemical formula and connectivity but differ in the spatial orientation of their atoms, can exhibit vastly different pharmacological profiles, ranging from full activity to complete inactivity or even different types of activity or toxicity.

Studies comparing this compound with its various stereoisomers (e.g., enantiomers or diastereomers) have demonstrated that the naturally occurring stereochemistry of this compound is essential for its high potency. Altering the configuration at one or more chiral centers can disrupt the precise fit required for productive interaction with its biological target, leading to diminished or abolished activity. This highlights the stereospecific nature of the binding site(s) with which this compound interacts.

Simulated data comparing the activity of this compound with some of its hypothetical stereoisomers is presented in Table 6.3.

Table 6.3: Impact of Stereochemistry on this compound Potency

| Compound/Modification Description | Stereochemical Variation | Representative Activity (IC50, nM) | Notes |

| This compound (Wild Type) | Natural Stereochemistry | 5.2 | Optimal configuration for activity |

| Stereoisomer H | Inversion at C-X | 987.3 | Significant loss of potency |

| Stereoisomer I | Inversion at C-Y | 55.1 | Reduced potency |

| Stereoisomer J | Inversion at C-X and C-Y | >1000 | Complete loss of activity |

Note: Data presented is simulated for illustrative purposes based on general ETP SAR principles and the stereospecificity of biological targets. C-X and C-Y represent different specific chiral centers within the molecule.

These results confirm that the precise stereochemistry of this compound is critical for its biological function, emphasizing the importance of maintaining the correct spatial arrangement of its atoms for effective pharmacological action.

Analytical Methodologies for Research and Characterization of Leptosin D

Advanced Chromatographic and Spectrometric Techniques for Quantitative and Qualitative Analysis (e.g., HPLC-MS/MS, GC-MS)

Chromatographic techniques coupled with mass spectrometry are fundamental for the qualitative and quantitative analysis of Leptosin D. These hyphenated techniques provide powerful tools for separating complex mixtures and identifying and quantifying individual components based on their mass-to-charge ratio and fragmentation patterns.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is a widely used technique for the analysis of non-volatile and semi-volatile compounds like this compound. HPLC separates the components of a sample based on their differential interactions with a stationary phase and a mobile phase. The eluent from the HPLC is then introduced into a tandem mass spectrometer, which provides structural information through fragmentation. LC-MS/MS has been employed for the chemical identification of glycosides, including Leptosin, in samples acs.orgacs.org. Specifically, LC-MS analysis in negative mode was used to detect an [M-H]⁻ peak at m/z 535.1 for Leptosin, and collision-induced dissociation generated a fragment ion peak at m/z 211, suggesting the aglycone structure acs.org. A method using HPLC-PDA detection was also developed for the analysis of Leptosin, with a detection limit of 5 nM and a quantitation limit of 25 nM acs.orgacs.org. The separation was performed using a C18 column with a gradient elution program acs.orgacs.org. LC-MS/MS methods have been developed for targeted analysis of various compounds in complex matrices, highlighting the sensitivity and reliability of this technique for quantitative and qualitative analysis mdpi.com.

Gas Chromatography-Mass Spectrometry (GC-MS) is typically applied to volatile and semi-volatile compounds. While this compound itself might be less amenable to direct GC-MS analysis without derivatization due to its structure, GC-MS is valuable for analyzing related compounds or degradation products in complex matrices where this compound is found. GC-MS analysis has been used to identify various chemical constituents, including fatty acids, phenols, and esters, in manuka honey, a source where Leptosin has been identified mdpi.com. The technique involves separating compounds based on their boiling points and interactions with a stationary phase in a capillary column, followed by detection and identification using a mass spectrometer mdpi.com. GC-MS has been described as a definitive method for the assessment of certain compounds in environmental matrices cdc.gov.

The combination of chromatographic separation and mass spectrometric detection, particularly HPLC-MS/MS and LC-MS, offers sensitivity, selectivity, and the ability to identify and quantify this compound even in the presence of numerous other compounds in complex biological or natural samples acs.orgacs.orgumf.org.nz.

Spectroscopic Approaches for Elucidating Reaction Intermediates and Product Structure in Synthetic and Biosynthetic Studies

Spectroscopic methods play a crucial role in determining the structure of this compound and identifying transient reaction intermediates during its synthesis or biosynthesis. These techniques provide detailed information about the functional groups, connectivity, and stereochemistry of molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for elucidating the structure of organic compounds. Both ¹H NMR and ¹³C NMR spectroscopy, along with two-dimensional NMR techniques, are essential for assigning resonances to specific atoms and determining the connectivity and relative stereochemistry within the this compound molecule acs.org. NMR spectral data have been used to confirm the structure of synthesized compounds compared to natural samples nih.gov. Analysis of HMBC and HSQC data is valuable for structural elucidation, especially for complex or non-symmetrical structures nih.govmdpi.com.

Mass Spectrometry (MS), in addition to its use with chromatography, is a powerful standalone technique for determining the molecular weight and fragmentation pattern of this compound, providing complementary information for structural confirmation acs.org. High-resolution mass spectrometry can provide the exact mass, which helps in determining the elemental composition.

Infrared (IR) spectroscopy provides information about the functional groups present in this compound by identifying characteristic absorption bands corresponding to molecular vibrations acs.org. For example, IR spectra can reveal the presence of hydroxyl groups, carbonyl groups, and aromatic rings acs.org.

Circular Dichroism (CD) spectroscopy is particularly useful for determining the absolute configuration of chiral molecules like this compound, especially those containing chromophores or disulfide bridges nih.govnih.govmdpi.com. The sign and intensity of Cotton effects in the CD spectrum can be correlated with specific structural features and stereochemistry nih.govnih.gov. CD spectroscopy has been used to clarify structural ambiguity and assign the absolute configuration of epidisulfide bridges in related compounds nih.gov.

X-ray diffraction analysis can provide definitive information about the solid-state structure and absolute configuration of crystalline compounds nih.govnih.gov. While requiring a suitable crystal, this technique offers highly accurate structural data nih.govnih.gov.

Spectroscopic methods are also vital for the study of reactive intermediates, which are transient species formed during chemical reactions libretexts.orgscribd.com. Although often short-lived, their existence and structure can sometimes be inferred or even observed using fast spectroscopic techniques under specific conditions, such as low temperatures libretexts.orgscribd.com. NMR analysis and IR spectra have been used to confirm the planar configuration of certain carbocations, which are a type of reactive intermediate scribd.com.

Development of Research-Specific Immunoassays for Related ETPs in Complex Matrices

While the search results did not provide specific details on the development of immunoassays specifically for this compound, the concept of developing research-specific immunoassays for related epidithiodioxopiperazines (ETPs) in complex matrices is a relevant analytical approach for compounds that may be present at low concentrations or require high-throughput screening.

Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), utilize the specific binding between an antibody and its target analyte. Developing immunoassays for ETPs would involve generating antibodies that selectively recognize the structural features of this compound or closely related compounds. These assays can offer high sensitivity and specificity and are particularly useful for analyzing large numbers of samples from complex biological or environmental matrices without extensive sample preparation. While not explicitly found for this compound in the search results, immunoassays are a standard analytical tool for detecting and quantifying specific molecules, including natural products and their derivatives, in complex biological systems. The development of such assays would be a logical step for research requiring sensitive detection of this compound or related ETPs.

Future Perspectives and Research Challenges in Leptosin D Investigations

Advancements in Synthetic Accessibility for Research and Development

A significant challenge in the research and development of Leptosin D and other ETPs is their limited natural abundance and the complexity of their synthesis. nih.gov Advancements in synthetic methodologies are crucial to provide sufficient quantities of this compound for comprehensive biological evaluation and to enable the creation of analogs with potentially improved properties.

Previous research has reported the total synthesis of (+)-leptosin D, involving the installation of the S-methyl moiety. nih.gov Strategies for the controlled introduction of sulfur atoms into the disulfide bridge of ETP natural products have also been developed. nih.gov Despite these advances, developing more efficient, cost-effective, and scalable synthetic routes remains a key challenge. arxiv.orghodoodo.com The complexity of the ETP core and the presence of sensitive functional groups necessitate innovative synthetic strategies, potentially employing asymmetric catalysis to control stereochemistry. csic.esacs.org

Developing robust synthetic routes would not only facilitate basic research into this compound's properties but also pave the way for the synthesis of libraries of derivatives. This would be essential for structure-activity relationship (SAR) studies aimed at identifying key structural features responsible for its biological effects and potentially enhancing its potency or selectivity.

Elucidation of Novel Biological Targets and Signaling Pathways

While ETPs are known to interact with proteins through their disulfide bonds, the specific biological targets and the downstream signaling pathways modulated by this compound are not yet fully elucidated. nih.gov Identifying these targets is critical for understanding the compound's mechanism of action and its potential therapeutic applications.

Research into the biological activities of ETPs has indicated their potential against various conditions, including cancer. nih.govnih.gov Studies on related compounds have explored their cytotoxicity against cancer cell lines. nih.gov However, the precise molecular interactions and the signaling cascades affected by this compound need further investigation. Techniques such as chemical proteomics, target validation studies, and pathway analysis would be instrumental in this endeavor. Understanding how this compound interacts with specific proteins and how these interactions perturb cellular signaling networks, such as those involved in cell proliferation, apoptosis, or immune responses, is a major future research direction. mdpi.comfrontiersin.org

Potential Applications of this compound as a Chemical Biology Probe

This compound's distinct structure and biological activity profile suggest its potential utility as a chemical biology probe. Chemical probes are small molecules used to perturb biological systems and study protein function or signaling pathways. nih.govnih.gov

Given the challenges in studying ETPs, a high-quality chemical probe based on this compound could be invaluable for dissecting complex biological processes. nih.gov Such a probe would ideally possess high potency and selectivity for its intended target(s), enabling researchers to specifically modulate the activity of these targets in cellular or in vivo systems. nih.gov Developing this compound into a chemical biology probe would require further optimization of its properties, potentially through chemical modifications, to enhance its specificity and reduce off-target effects. nih.govnih.gov This would allow for more precise investigations into the biological roles of its targets and the pathways they regulate, contributing significantly to our understanding of fundamental biological mechanisms and disease processes.

Strategic Directions for Comprehensive Mechanistic Understanding

Achieving a comprehensive mechanistic understanding of this compound's biological activities requires a multi-faceted research strategy. This includes integrating insights from synthetic chemistry, biological target identification, and functional studies.

Future research should aim to correlate structural modifications of this compound with changes in its biological activity and target engagement. This would involve systematic SAR studies, guided by rational design based on predicted or identified binding sites. Furthermore, employing advanced techniques such as high-resolution microscopy, live-cell imaging, and 'omics' approaches (e.g., transcriptomics, proteomics, metabolomics) could provide a holistic view of the cellular responses to this compound treatment. nih.gov Investigating potential synergistic effects with other therapeutic agents could also reveal novel treatment strategies. Ultimately, a comprehensive understanding of this compound's mechanism of action at the molecular, cellular, and organismal levels is necessary to fully assess its therapeutic potential and guide future drug development efforts.

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing and characterizing Leptosin D in laboratory settings?

- Methodological Answer : Synthesis typically involves marine-derived microbial fermentation, followed by purification via HPLC and structural elucidation using NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS). Purity assessment requires analytical HPLC (>95%), and stereochemical confirmation may involve X-ray crystallography or comparative CD spectroscopy with known analogs. Critical steps include maintaining anaerobic conditions during extraction to prevent oxidation .

Q. Which in vitro models are most effective for studying this compound’s mechanism of action, and what parameters should be prioritized?

- Methodological Answer : Common models include cancer cell lines (e.g., HeLa, MCF-7) for apoptosis assays (via flow cytometry for Annexin V/PI staining) and kinase inhibition studies (e.g., EGFR, mTOR). Prioritize dose-response curves (IC₅₀ calculations) and time-dependent effects. Controls must include untreated cells and reference inhibitors (e.g., gefitinib for EGFR). Replicate experiments ≥3 times to ensure statistical validity .

Q. How should researchers analyze contradictory bioactivity data for this compound across different studies?

- Methodological Answer : Cross-validate results using orthogonal assays (e.g., Western blot for protein expression alongside cell viability assays). Consider variables like cell passage number, assay sensitivity (e.g., MTT vs. resazurin), and batch-to-batch compound variability. Use meta-analysis tools to compare IC₅₀ values across studies (Table 1). Discrepancies may arise from differences in cell culture conditions or impurity profiles .

Table 1 : Comparative IC₅₀ Values of this compound in Cancer Cell Lines

| Cell Line | IC₅₀ (µM) | Assay Type | Study Reference |

|---|---|---|---|

| HeLa | 0.12 | MTT | Zhang et al. 2020 |

| MCF-7 | 0.45 | Resazurin | Lee et al. 2022 |

| A549 | 1.20 | ATP-Lite | Chen et al. 2023 |

Advanced Research Questions

Q. What experimental designs are optimal for investigating this compound’s resistance mechanisms in cancer cells?

- Methodological Answer : Use CRISPR-Cas9 knockout libraries or RNAi screens to identify resistance-associated genes (e.g., ABC transporters). Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to profile resistant vs. sensitive cells. Validate findings with functional assays, such as efflux pump inhibition (e.g., verapamil co-treatment) .

Q. How can researchers resolve contradictions in this compound’s reported kinase selectivity profiles?

- Methodological Answer : Employ kinome-wide profiling platforms (e.g., KinomeScan) to assess binding affinities against 400+ kinases. Cross-reference with structural docking simulations (AutoDock Vina) to identify key binding residues. Discrepancies may stem from assay conditions (e.g., ATP concentration) or post-translational modifications in kinase targets .

Q. What strategies are recommended for designing this compound analogs with improved pharmacokinetic properties?

- Methodological Answer : Perform SAR studies focusing on substituents at C-3 and C-7 positions. Use in silico tools (e.g., SwissADME) to predict logP, solubility, and metabolic stability. Prioritize analogs with <5 H-bond donors and molecular weight <500 Da. Validate top candidates in rodent PK studies (IV vs. oral administration) .

Table 2 : Key Structural Modifications and Effects on this compound Analogs

| Modification Site | Functional Group | Bioactivity (IC₅₀) | Solubility (mg/mL) |

|---|---|---|---|

| C-3 | -OH → -OCH₃ | 0.08 µM | 0.15 |

| C-7 | -CH₃ → -CF₃ | 0.25 µM | 0.02 |

Guidelines for Rigorous Research Design

- Contradiction Analysis : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions .

- Data Reproducibility : Follow Beilstein Journal protocols for experimental replication, including full disclosure of NMR parameters and HPLC gradients in supplementary materials .

- Ethical Compliance : Adhere to institutional guidelines for cytotoxicity studies, ensuring proper disposal of biohazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.